![molecular formula C11H13F3N2O2 B2436689 Tert-butyl (6-(trifluoromethyl)pyridin-3-yl)carbamate CAS No. 325457-86-1](/img/structure/B2436689.png)
Tert-butyl (6-(trifluoromethyl)pyridin-3-yl)carbamate
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Overview
Description
Tert-butyl (6-(trifluoromethyl)pyridin-3-yl)carbamate is a chemical compound with the molecular formula C11H13F3N2O2 . It is a part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Molecular Structure Analysis
The molecular structure of Tert-butyl (6-(trifluoromethyl)pyridin-3-yl)carbamate consists of a pyridine ring attached to a carbamate group and a trifluoromethyl group . The InChI code for this compound is 1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-7-4-5-8(15-6-7)11(12,13)14/h7-8,15H,4-6H2,1-3H3,(H,16,17) .Physical And Chemical Properties Analysis
Tert-butyl (6-(trifluoromethyl)pyridin-3-yl)carbamate has a molecular weight of 268.28 g/mol . It is a solid at room temperature . The compound’s InChI code is 1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-7-4-5-8(15-6-7)11(12,13)14/h7-8,15H,4-6H2,1-3H3,(H,16,17) .Scientific Research Applications
- CGRP Receptor Antagonism : The compound has been investigated as a calcitonin gene-related peptide (CGRP) receptor antagonist . CGRP plays a crucial role in migraine pathophysiology, and targeting its receptor has therapeutic potential for migraine treatment.
Medicinal Chemistry and Drug Development
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl N-[6-(trifluoromethyl)pyridin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O2/c1-10(2,3)18-9(17)16-7-4-5-8(15-6-7)11(12,13)14/h4-6H,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVPNPIUMIVCUIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=C(C=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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